molecular formula C14H10BrN3OS B14703862 6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one CAS No. 14607-06-8

6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one

Cat. No.: B14703862
CAS No.: 14607-06-8
M. Wt: 348.22 g/mol
InChI Key: GKMWESZBIQKJNK-UHFFFAOYSA-N
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Description

6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one is a complex organic compound that features a benzothiazole ring substituted with a bromine atom and a hydrazinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one typically involves multiple steps. One common method includes the diazo-coupling reaction, Knoevenagel condensation, and Biginelli reaction . These reactions are carried out under controlled conditions to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using microwave irradiation and one-pot multicomponent reactions . These methods are preferred due to their efficiency and ability to produce high yields of the target compound.

Chemical Reactions Analysis

Types of Reactions

6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium metabisulfite, hydrogen peroxide, and various acids and bases . Reaction conditions often involve specific temperatures and pH levels to optimize the yield and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzothiazole derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA synthesis in bacterial cells, leading to its antibacterial effects . The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest.

Properties

CAS No.

14607-06-8

Molecular Formula

C14H10BrN3OS

Molecular Weight

348.22 g/mol

IUPAC Name

2-[(6-bromo-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol

InChI

InChI=1S/C14H10BrN3OS/c1-8-2-5-12(19)11(6-8)17-18-14-16-10-4-3-9(15)7-13(10)20-14/h2-7,19H,1H3

InChI Key

GKMWESZBIQKJNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=NC3=C(S2)C=C(C=C3)Br

Origin of Product

United States

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